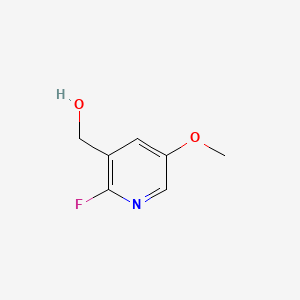

(2-Fluoro-5-methoxypyridin-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

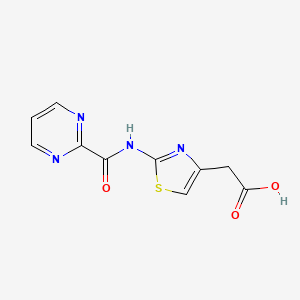

“(2-Fluoro-5-methoxypyridin-3-yl)methanol” is a chemical compound with the CAS Number: 1227511-73-0 . Its molecular weight is 157.14 . The IUPAC name for this compound is (2-fluoro-5-methoxy-3-pyridinyl)methanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8FNO2/c1-11-6-2-5(4-10)7(8)9-3-6/h2-3,10H,4H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound has a molecular weight of 157.14 . It should be stored at a temperature of 2-8°C .Scientific Research Applications

Methanol as a Fuel and Chemical Feedstock

Methanol, including derivatives and compounds related to (2-Fluoro-5-methoxypyridin-3-yl)methanol, is a key substance in energy and chemical synthesis. Methanol and its derivatives are extensively studied for their potential in direct methanol fuel cells (DMFCs), highlighting the challenges of methanol crossover but also the innovations towards more efficient energy conversion technologies. Methanol serves as a fundamental building block in chemical synthesis, such as in the production of other valuable chemicals through processes like methanol-to-olefins (MTO) and methanol-to-propylene (MTP), showcasing its versatility and centrality in modern chemical industries (Heinzel & Barragán, 1999), (Ali et al., 2019).

Catalyst and Reaction Mechanism Studies

The catalytic processes involving methanol, such as steam reforming, partial oxidation, and oxidative steam reforming, are critical for hydrogen production and the efficient utilization of methanol in energy applications. Studies focus on the development of Cu-based catalysts and understanding the surface reaction mechanisms, highlighting the role of methanol and related compounds in advancing catalyst technology and reaction efficiency (Yong et al., 2013), (García et al., 2021).

Environmental and Sustainability Considerations

Methanol and its derivatives play a significant role in environmental sustainability and pollution control. Their applications in reducing emissions, serving as alternative fuels, and in biodegradation pathways underscore the environmental benefits and the potential for methanol to contribute to a more sustainable and less polluting chemical industry. These aspects are explored through various studies, including methanol's role in bioremediation and as a cleaner-burning fuel alternative (Paine & Dayan, 2001), (Strong et al., 2015).

Safety and Hazards

properties

IUPAC Name |

(2-fluoro-5-methoxypyridin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2/c1-11-6-2-5(4-10)7(8)9-3-6/h2-3,10H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMYBEARDBBQQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B581128.png)

![4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B581129.png)

![4,6-Dichloro-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B581130.png)

![4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B581142.png)

![1-(4-Methoxy-benzyl)-1H-[1,2,3]triazole-4-carbonitrile](/img/structure/B581145.png)